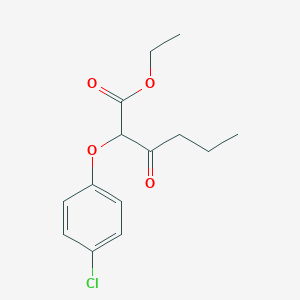
Silane, 1,4-phenylenebis[dichloromethyl-
Übersicht
Beschreibung
Silane, 1,4-phenylenebis[dichloromethyl-] is a chemical compound with the molecular formula C8H10Cl4Si2 It is a derivative of silane, where the silicon atoms are bonded to a 1,4-phenylene group and dichloromethyl groups
Vorbereitungsmethoden
The synthesis of Silane, 1,4-phenylenebis[dichloromethyl-] typically involves the reaction of 1,4-dichlorobenzene with dichloromethylsilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Silane, 1,4-phenylenebis[dichloromethyl-] undergoes several types of chemical reactions, including:
Substitution Reactions: The dichloromethyl groups can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form silane derivatives with different substituents.
Oxidation Reactions: Oxidation can lead to the formation of silanol or siloxane derivatives.
Common reagents used in these reactions include organometallic compounds, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Silane, 1,4-phenylenebis[dichloromethyl-] has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of advanced materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Silane, 1,4-phenylenebis[dichloromethyl-] involves its ability to form stable bonds with various substrates. The molecular targets and pathways depend on the specific application, but generally, the compound interacts with other molecules through its silicon and chlorine atoms, facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Silane, 1,4-phenylenebis[dichloromethyl-] can be compared with other similar compounds such as:
Silane, 1,4-phenylenebis[trimethyl-]: This compound has trimethyl groups instead of dichloromethyl groups, leading to different chemical properties and reactivity.
1,4-Bis(trimethylsilyl)benzene: Another derivative with trimethylsilyl groups, used in different applications due to its distinct chemical behavior.
The uniqueness of Silane, 1,4-phenylenebis[dichloromethyl-] lies in its dichloromethyl groups, which provide specific reactivity and potential for various applications.
Eigenschaften
InChI |
InChI=1S/C8H6Cl4Si2/c9-7(10)13-5-1-2-6(4-3-5)14-8(11)12/h1-4,7-8H | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDYNZMTEIKPFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[Si]C(Cl)Cl)[Si]C(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl4Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60835815 | |
| Record name | (1,4-Phenylene)bis[(dichloromethyl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60835815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
830-45-5 | |
| Record name | (1,4-Phenylene)bis[(dichloromethyl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60835815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, phenyl ester](/img/structure/B3057534.png)







![Tris[2-(2-pyridyl)ethyl]amine](/img/structure/B3057544.png)


